BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1638612-49-3) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, bearing a 4-chlorophenyl substituent on the sulfonamide nitrogen and a methyl group at the 3-position of the fused triazole ring. Its molecular formula is C13H11ClN4O2S with a molecular weight of 306.77 g/mol.

Molecular Formula C13H11ClN4O2S
Molecular Weight 322.77 g/mol
CAS No. 1638612-49-3
Cat. No. B1457382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
CAS1638612-49-3
Molecular FormulaC13H11ClN4O2S
Molecular Weight322.77 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H11ClN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3
InChIKeyUTAYEZXTALSNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1638612-49-3) – Baseline Characterization


N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1638612-49-3) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, bearing a 4-chlorophenyl substituent on the sulfonamide nitrogen and a methyl group at the 3-position of the fused triazole ring [1]. Its molecular formula is C13H11ClN4O2S with a molecular weight of 306.77 g/mol . Compounds of this chemotype have been investigated in drug discovery programs, most notably as potential antimalarial agents targeting the cysteine protease falcipain-2 [2]. However, publicly available peer-reviewed pharmacological data specific to this exact compound remain absent at the time of analysis.

Procurement Risk Advisory: Why Simple Substitution Fails for N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


The [1,2,4]triazolo[4,3-a]pyridine sulfonamide scaffold is highly sensitive to even minor structural modifications. A precedent study on antimalarial drug discovery demonstrated that within a virtual library of 1,561 analogs, subtle changes at the sulfonamide N-substituent, the triazole 3-position, or the pyridine substitution pattern produced a wide dispersion of in silico docking scores and, critically, a >10-fold difference in in vitro IC50 values against Plasmodium falciparum among the 25 compounds that were synthesized and tested [1]. Consequently, the specific combination of a 4-chlorophenyl group and a 3-methyl substituent on the target compound is expected to confer a distinct biological activity and physicochemical profile that cannot be assumed from the behavior of close analogs, such as the 3-ethyl derivative (CAS 1986427-95-5) or regioisomeric 3-chlorophenyl variants . The absence of published head-to-head comparative data for this exact compound elevates the risk of selecting an analog based on assumed equivalence; any procurement for SAR or reference studies must be based on structural fidelity, not generic class membership.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide


Structural and Predicted Physicochemical Differentiation from the 3-Ethyl Analog

A key differentiator from the closely related N-(4-chlorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (CAS 1986427-95-5) is molecular size and lipophilicity. The target compound (methyl at position 3) has a molecular weight of 306.77 g/mol, while the 3-ethyl analog has a molecular weight of 320.80 g/mol (ΔMW = +14.03 g/mol for the ethyl) . This difference in heavy atom count and calculated logP (clogP) can translate into meaningful changes in permeability, solubility, and metabolic stability, affecting in vitro assay performance even when the compounds are considered close analogs [1]. In the absence of experimental potency data, this physicochemical delta is the primary quantifiable basis for selection.

Medicinal Chemistry Physicochemical Properties Ligand Efficiency

Class-Level Context: Antimalarial Activity of Close Scaffold Analogs Highlights Potential for Target-Specific Differentiation

While direct data for the target compound are lacking, the broader compound class has been evaluated for antimalarial activity. In a published series, the most active compound (3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) showed an in vitro IC50 of 2.24 μM against P. falciparum [1]. The target compound's distinct substitution pattern (4-chlorophenyl, N-unsubstituted sulfonamide, 8-sulfonamide regioisomer) represents a structural combination not covered by the 25 synthesized hits in that study. This implies that procurement of the target compound enables exploration of a unique region of chemical space within a validated bioactive scaffold, potentially uncovering novel structure-activity relationships absent from the published active analogs.

Antimalarial Falcipain-2 Plasmodium falciparum

Commercial Availability and Purity Benchmarking Against N-alkylated Analogs

For procurement purposes, a practical differentiator is the specific substitution pattern's commercial profile. The target compound is available from multiple suppliers as a single, well-defined entity with a purity specification of ≥95% . This contrasts with many closely related analogs that feature an additional N-alkyl substituent on the sulfonamide (e.g., N-(4-chlorophenyl)-N-[(3-methylphenyl)methyl]-...), which are often only available via custom synthesis, increasing lead time and cost . The target compound's availability as an off-the-shelf item with defined purity reduces procurement risk compared to custom-synthesized N,N-disubstituted variants, which require lengthier synthesis and analytical validation.

Chemical Procurement Screening Library Purity

Recommended Use Scenarios for N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration Around the 3-Methyl Group in Falcipain-2 Inhibitor Series

This compound is best deployed as a rigid probe for the steric and electronic requirements at the triazole 3-position. Its 3-methyl group provides a defined, minimal substituent that can serve as a baseline for comparing larger alkyl groups (e.g., 3-ethyl analogs). The physicochemical difference (ΔMW +14 g/mol for the ethyl variant) is a quantifiable control parameter for studying the impact of increasing lipophilicity on antiplasmodial activity within a consistent 4-chlorophenyl-sulfonamide framework . This use is directly supported by the class-level evidence of the [1,2,4]triazolo[4,3-a]pyridine sulfonamide scaffold's activity against P. falciparum [1].

Physicochemical Property Profiling for Lead Optimization Programs

The target compound's molecular weight (306.77 g/mol) and predicted moderate lipophilicity position it favorably for fragment-based or lead-like screening sets. Researchers can use it to calibrate assay performance (solubility, protein binding, permeability) for the sulfonamide chemotype, with the 3-methyl group ensuring it is the smallest stable alkyl representative in the series, thus serving as a critical anchor point for property-guided optimization.

Negative Control or Reference Compound for N-Substituted Sulfonamide Analogs

As a secondary sulfonamide (NH present), this compound can differentiate the biological contribution of the free sulfonamide NH versus N-alkylated variants. Many purchasing decisions involve selecting between this compound and N-methyl or N-benzyl derivatives. Procuring the NH form provides a critical control to establish whether the sulfonamide hydrogen bond donor capacity is essential for target engagement, a hypothesis that cannot be tested with N,N-disubstituted analogs alone.

Quote Request

Request a Quote for N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.